molecular formula C10H6F3NO2S2 B7592364 2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide

2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide

Cat. No. B7592364
M. Wt: 293.3 g/mol
InChI Key: BNOCUJQDKCMUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H7F3N2O2S2. It is commonly referred to as TF-TB and is used in scientific research for various purposes.

Mechanism of Action

TF-TB acts as a fluorescent probe by reacting with ROS to form a fluorescent product. The mechanism of this reaction involves the oxidation of TF-TB by ROS to form a highly fluorescent compound. The fluorescence of TF-TB is quenched in the absence of ROS, making it a highly selective probe for detecting ROS in cells.
Biochemical and Physiological Effects:
TF-TB has been shown to have minimal toxicity and is well tolerated by cells. It has been used in vitro and in vivo to study various biological processes such as oxidative stress, apoptosis, and protein-ligand interactions. TF-TB has also been used to study the role of ROS in various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using TF-TB in lab experiments include its high selectivity for ROS, minimal toxicity, and ease of use. However, the limitations of using TF-TB include its relatively low fluorescence intensity and the need for specialized equipment for detecting fluorescence.

Future Directions

There are several future directions for the use of TF-TB in scientific research. One potential direction is the development of new fluorescent probes based on TF-TB for detecting other biological molecules such as lipids and nucleic acids. Another potential direction is the use of TF-TB in the development of new therapeutics for treating diseases such as cancer and neurodegenerative disorders. Finally, TF-TB could be used in the development of new diagnostic tools for detecting ROS-related diseases.

Synthesis Methods

The synthesis of TF-TB involves the reaction of 2,3,4-trifluoroaniline with thiophen-3-ylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain TF-TB in high yield and purity.

Scientific Research Applications

TF-TB is widely used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. TF-TB has also been used as a chemical sensor for detecting metal ions such as copper and zinc. In addition, TF-TB has been used as a tool for studying protein-ligand interactions.

properties

IUPAC Name

2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S2/c11-7-1-2-8(10(13)9(7)12)18(15,16)14-6-3-4-17-5-6/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOCUJQDKCMUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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